molecular formula C21H14Cl2N6OS B288929 5-amino-1-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Cat. No. B288929
M. Wt: 469.3 g/mol
InChI Key: DCDLIHBEWKABKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug development. This compound is commonly referred to as 'Compound X' for the purpose of

Mechanism of Action

The mechanism of action of Compound X involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using Compound X in lab experiments is its effectiveness in inhibiting the growth of cancer cells. However, one of the limitations is that it is a relatively new compound and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on Compound X. One area of research could focus on its potential applications in the treatment of autoimmune diseases. Another area of research could focus on its effectiveness in combination with other drugs in the treatment of cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis method for Compound X involves several steps. The first step involves the reaction of 2,4-dichlorophenol with phenylacetonitrile to form a phenyl ether intermediate. The intermediate is then reacted with 2,4-dichloropyrimidine to form a pyrimidine ether intermediate. The pyrimidine ether intermediate is then reacted with 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile to form Compound X.

Scientific Research Applications

Compound X has been shown to have potential applications in drug development. Several studies have demonstrated its effectiveness in inhibiting the growth of cancer cells. It has also been shown to have potential applications in the treatment of inflammation and autoimmune diseases.

properties

Molecular Formula

C21H14Cl2N6OS

Molecular Weight

469.3 g/mol

IUPAC Name

5-amino-1-[6-(2,4-dichlorophenoxy)-2-phenylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile

InChI

InChI=1S/C21H14Cl2N6OS/c1-31-21-14(11-24)19(25)29(28-21)17-10-18(30-16-8-7-13(22)9-15(16)23)27-20(26-17)12-5-3-2-4-6-12/h2-10H,25H2,1H3

InChI Key

DCDLIHBEWKABKR-UHFFFAOYSA-N

SMILES

CSC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CSC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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